N4-DICYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE
Description
N4-Dicyclopentylpiperazine-1-carboxamide is a piperazine-derived compound characterized by two cyclopentyl groups attached to the N4 position of the piperazine ring and a carboxamide functional group at the 1-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility as scaffolds for drug discovery, often influencing pharmacokinetic properties such as solubility, bioavailability, and receptor binding.
Properties
IUPAC Name |
N,4-dicyclopentylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c19-15(16-13-5-1-2-6-13)18-11-9-17(10-12-18)14-7-3-4-8-14/h13-14H,1-12H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZICGKDQKKLALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-DICYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE typically involves the reaction of piperazine with cyclopentyl derivatives under specific conditions. One common method includes the use of cyclopentyl isocyanate in the presence of a suitable solvent like toluene at elevated temperatures (40-45°C) for about an hour . This reaction yields the desired compound with high efficiency and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The process might include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-DICYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N4-DICYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-DICYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural, synthetic, and spectral differences between N4-dicyclopentylpiperazine-1-carboxamide and analogous piperazine carboxamides:
Structural and Functional Differences
Substituent Effects :
- N4-Dicyclopentyl : The cyclopentyl groups introduce significant steric bulk and lipophilicity compared to smaller substituents like methyl (e.g., in ) or cyclopropylmethyl (e.g., in ). This may reduce solubility but enhance membrane permeability or receptor binding affinity in hydrophobic pockets.
- Carboxamide Position : The carboxamide group at C1 is conserved across analogs, suggesting a role in hydrogen bonding or structural rigidity.
Synthetic Complexity :
- Compounds with bulky N4 substituents (e.g., cyclopropylmethyl in ) require multi-step syntheses involving reductive amination and hydrogenation, while simpler analogs (e.g., methylpiperazine in ) are synthesized via direct alkylation or debenzylation .
Spectral Characterization :
- ¹H NMR data for cyclopropyl-containing compounds (δ 0.10–0.55 ) and methyl groups (δ 2.20–2.96 ) provide distinct fingerprints for structural validation.
Physicochemical and Pharmacological Implications
- Bioactivity :
- While biological data are absent in the evidence, piperazine carboxamides are frequently explored as kinase inhibitors or GPCR modulators. Bulky N4 substituents may enhance selectivity for specific targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
